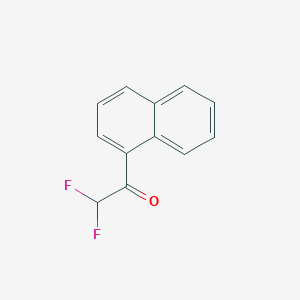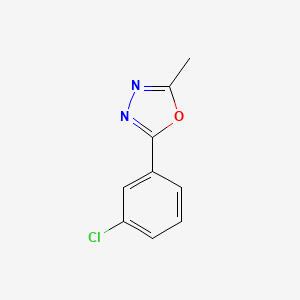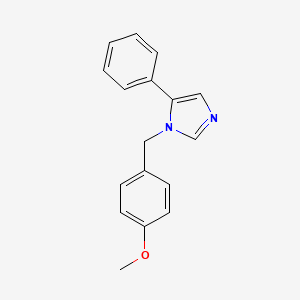
2,2-Difluoro-1-(naphthalen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(naphthalen-1-yl)ethanone is an organic compound with the molecular formula C₁₂H₈F₂O It is a fluorinated ketone, characterized by the presence of two fluorine atoms attached to the ethanone group and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(naphthalen-1-yl)ethanone typically involves the introduction of fluorine atoms into the ethanone group. One common method is the reaction of 1-naphthaldehyde with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for the efficient handling of hazardous reagents and the optimization of yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound typically yields alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The fluorine atoms in the ethanone group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Naphthalene-1-carboxylic acid.
Reduction: 2,2-Difluoro-1-naphthalen-1-yl-ethanol.
Substitution: 2,2-Difluoro-1-naphthalen-1-yl-amine or 2,2-Difluoro-1-naphthalen-1-yl-thiol.
Scientific Research Applications
2,2-Difluoro-1-(naphthalen-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique fluorescence properties.
Medicine: Explored for its potential use in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(naphthalen-1-yl)ethanone is largely dependent on its interaction with molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This compound can modulate biological pathways by inhibiting or activating specific proteins, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
- 2,2-Difluoro-1-(4-fluoro-naphthalen-1-yl)-ethanone
- 2,2-Difluoro-1-(2-methyl-naphthalen-1-yl)-ethanone
- 2,2-Difluoro-1-(naphthalen-2-yl)-ethanone
Comparison: Compared to its analogs, 2,2-Difluoro-1-(naphthalen-1-yl)ethanone is unique due to its specific substitution pattern on the naphthalene ring. This structural difference can significantly influence its reactivity and interaction with biological targets, making it a distinct and valuable compound for research and industrial applications.
Properties
CAS No. |
715-80-0 |
|---|---|
Molecular Formula |
C12H8F2O |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2,2-difluoro-1-naphthalen-1-ylethanone |
InChI |
InChI=1S/C12H8F2O/c13-12(14)11(15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,12H |
InChI Key |
DIYZMHVWHBVURP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B1500467.png)


